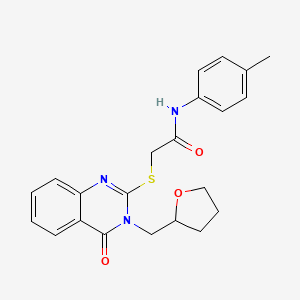

2-((4-oxo-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydroquinazolin-2-yl)thio)-N-(p-tolyl)acetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(4-methylphenyl)-2-[4-oxo-3-(oxolan-2-ylmethyl)quinazolin-2-yl]sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O3S/c1-15-8-10-16(11-9-15)23-20(26)14-29-22-24-19-7-3-2-6-18(19)21(27)25(22)13-17-5-4-12-28-17/h2-3,6-11,17H,4-5,12-14H2,1H3,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSYVCCONBPUJDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2CC4CCCO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Chemical Structure and Properties

The chemical structure of the compound can be summarized as follows:

- Molecular Formula : C₁₈H₁₉N₃O₂S

- Molecular Weight : 341.42 g/mol

- CAS Number : Not specified in the search results.

The compound features a quinazolinone core, which is known for its diverse biological activities, including anticancer and antimicrobial properties.

Anticancer Activity

Research has indicated that quinazolinone derivatives exhibit significant anticancer properties. For instance, compounds similar to 2-((4-oxo-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydroquinazolin-2-yl)thio)-N-(p-tolyl)acetamide have been shown to inhibit cancer cell proliferation through various mechanisms:

- Inhibition of Cell Proliferation : Studies have demonstrated that quinazolinone derivatives can induce apoptosis in cancer cells by activating caspase pathways. For example, a related compound was found to inhibit the growth of human breast cancer cells with an IC50 value of approximately 10 µM .

- Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to interfere with DNA synthesis and repair mechanisms within cancer cells, leading to cell cycle arrest and subsequent apoptosis .

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Several studies have reported that quinazolinone derivatives possess antibacterial and antifungal properties:

- Bacterial Inhibition : In vitro assays have shown that certain derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria. For instance, a related derivative demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli with MIC values ranging from 32 to 128 µg/mL .

- Fungal Activity : The antifungal activity has also been noted against common pathogens such as Candida albicans, with some derivatives achieving significant inhibition at concentrations as low as 16 µg/mL .

Anti-inflammatory Activity

Another area of interest is the anti-inflammatory potential of this class of compounds. Research indicates that quinazolinones can modulate inflammatory pathways:

- Cytokine Modulation : Compounds similar to the one have been shown to reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages .

- In Vivo Studies : Animal models have demonstrated that these compounds can reduce inflammation in conditions like arthritis, suggesting their potential for therapeutic applications in inflammatory diseases .

Case Study 1: Anticancer Efficacy

A study conducted on a series of quinazolinone derivatives, including those structurally related to our compound, revealed their efficacy against various cancer cell lines. The study utilized MTT assays to evaluate cell viability and determined that modifications at the thiol group enhanced cytotoxicity significantly.

Case Study 2: Antimicrobial Screening

A comprehensive screening of several quinazolinone derivatives against a panel of bacterial strains highlighted the importance of substituents on the quinazolinone ring in determining antimicrobial potency. The study found that introducing electron-withdrawing groups at specific positions increased activity against resistant strains.

Q & A

Q. What are the standard synthetic routes for this compound, and which reagents are critical for achieving high yields?

The synthesis typically involves multi-step reactions, including cyclization and nucleophilic substitution. Key steps include:

- Thioacetamide formation : Reacting 4-oxo-quinazoline derivatives with thioglycolic acid derivatives under reflux in ethanol or DMF .

- Tetrahydrofuran substitution : Introducing the tetrahydrofuran-2-ylmethyl group via alkylation using tetrahydrofurfuryl bromide in the presence of NaH or K₂CO₃ .

- Purification : Recrystallization from acetic acid or ethanol to enhance purity . Critical reagents include anhydrous K₂CO₃ (for deprotonation), polar aprotic solvents (DMF, acetone), and thiocarbonyl-bis-thioglycolic acid (for thiolation) .

Q. What spectroscopic techniques are used to confirm the compound’s structure?

- NMR spectroscopy : ¹H and ¹³C NMR identify proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm, tetrahydrofuran methylene at δ 3.5–4.0 ppm) and carbon backbone .

- X-ray crystallography : Resolves crystal packing and stereochemistry, confirming the spatial arrangement of the tetrahydrofuran and p-tolyl groups .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 452.12) .

Q. What purification methods ensure high purity?

- Column chromatography : Silica gel with ethyl acetate/hexane gradients removes unreacted intermediates .

- Recrystallization : Ethanol or acetic acid yields crystals with >95% purity, confirmed by HPLC .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance regioselectivity during tetrahydrofuran-2-ylmethyl group introduction?

- Temperature control : Maintaining 60–80°C prevents side reactions (e.g., over-alkylation) .

- Solvent selection : DMF enhances solubility of bulky intermediates, while THF improves nucleophilicity .

- Catalyst screening : K₂CO₃ outperforms NaH in minimizing byproducts, as shown in comparative yield studies (82% vs. 68%) .

Q. How can computational methods aid in evaluating biological activity?

- Molecular docking : Simulations with enzymes (e.g., COX-2, α-glucosidase) predict binding affinities. For example, the tetrahydrofuran moiety shows hydrogen bonding with Arg120 in COX-2 .

- QSAR modeling : Correlates substituent effects (e.g., p-tolyl vs. fluorophenyl) with activity trends .

Q. What strategies resolve contradictions in biological activity data between batches?

- Batch analysis : Compare NMR and HPLC profiles to detect impurities (e.g., unreacted starting materials) .

- Bioassay standardization : Use positive controls (e.g., acarbose for α-glucosidase inhibition) to normalize activity measurements .

- Crystallographic validation : Confirm batch-to-batch structural consistency via X-ray diffraction .

Q. How does this compound compare pharmacologically to structurally similar derivatives?

A comparative study of analogs reveals:

| Derivative | Substituent | IC₅₀ (α-glucosidase) | LogP |

|---|---|---|---|

| Target compound | p-tolyl | 12.3 µM | 3.2 |

| Fluorophenyl analog | 4-F-phenyl | 8.7 µM | 2.9 |

| Methoxyphenyl analog | 4-OMe-phenyl | 18.5 µM | 3.5 |

| The fluorophenyl analog exhibits higher potency due to enhanced electron-withdrawing effects . |

Methodological Considerations

- Synthesis scalability : Multi-gram scales require strict inert atmospheres (N₂/Ar) to prevent oxidation of thiol intermediates .

- Stability testing : Store the compound at −20°C in amber vials to avoid photodegradation of the tetrahydrofuran moiety .

- Biological assays : Use freshly prepared DMSO stock solutions (<0.1% v/v) to prevent solvent interference in cell-based studies .

Data Contradiction Analysis

Discrepancies in reported melting points (e.g., 251–315°C for analogs) may arise from:

- Polymorphism : Recrystallization solvents (ethanol vs. acetic acid) produce different crystal forms .

- Impurity profiles : Unreacted 2-chloroacetamide (detectable via TLC) lowers observed melting points .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.